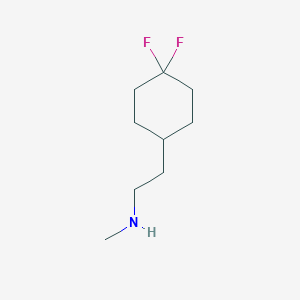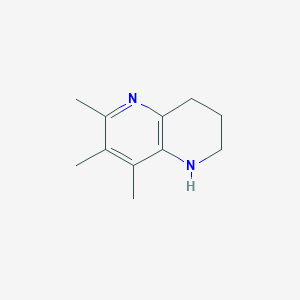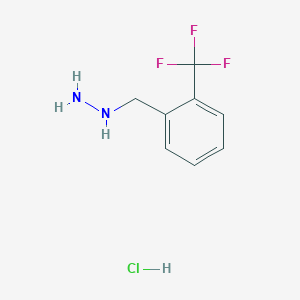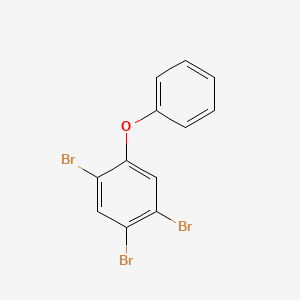
2,4,5-Tribromodiphenyl ether
Overview
Description
2,4,5-Tribromodiphenyl ether is a polybrominated diphenyl ether, a class of compounds known for their use as flame retardants. These compounds are characterized by the presence of bromine atoms attached to a diphenyl ether backbone. This compound is specifically noted for its three bromine atoms positioned at the 2, 4, and 5 locations on the diphenyl ether structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Tribromodiphenyl ether typically involves the bromination of diphenyl ether. This process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually performed in a solvent such as chloroform or carbon tetrachloride, with the temperature maintained to avoid excessive side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar bromination processes but with enhanced control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve the desired product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions, altering the bromine atoms or the ether linkage.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide are used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the bromine atoms.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted diphenyl ethers, while oxidation and reduction can lead to debrominated or hydroxylated derivatives.
Scientific Research Applications
2,4,5-Tribromodiphenyl ether has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polybrominated diphenyl ethers in various chemical reactions.
Biology: Investigated for its effects on biological systems, particularly its potential as an endocrine disruptor.
Medicine: Studied for its toxicological properties and potential health impacts.
Industry: Utilized as a flame retardant in plastics, textiles, and electronic equipment to enhance fire safety.
Mechanism of Action
The mechanism by which 2,4,5-Tribromodiphenyl ether exerts its effects involves its interaction with biological molecules. It can bind to and disrupt the function of proteins and enzymes, particularly those involved in hormone regulation. The bromine atoms play a crucial role in these interactions, enhancing the compound’s ability to interfere with normal biological processes.
Comparison with Similar Compounds
- 2,4,4’-Tribromodiphenyl ether
- 2,2’,4,4’-Tetrabromodiphenyl ether
- 2,2’,4,4’,5-Pentabromodiphenyl ether
Comparison: 2,4,5-Tribromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to other polybrominated diphenyl ethers, it may exhibit different toxicological profiles and environmental behaviors, making it a compound of particular interest in studies of flame retardants and their impacts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1,2,4-tribromo-5-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-9-6-11(15)12(7-10(9)14)16-8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMKAFUXYKEDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879860 | |
| Record name | BDE-29 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337513-56-1 | |
| Record name | 2,4,5-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-29 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VRJ22BAGC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


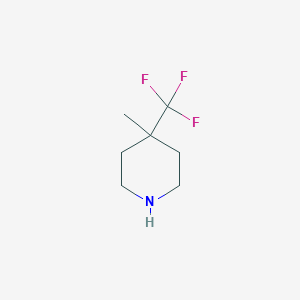
![4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B1530744.png)
![3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1530745.png)
![2-{Spiro[4.5]decan-8-yl}acetic acid](/img/structure/B1530747.png)

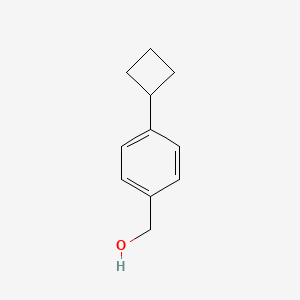
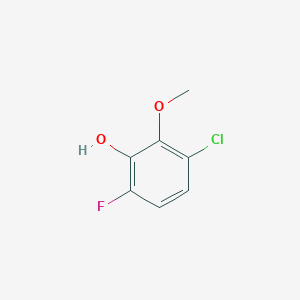
![1,9-Dioxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1530753.png)

![5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1530756.png)
